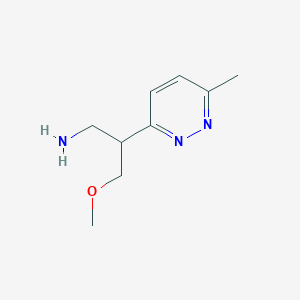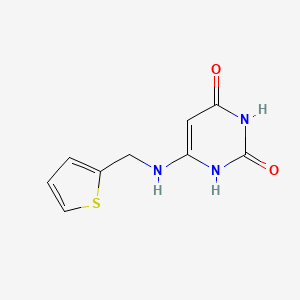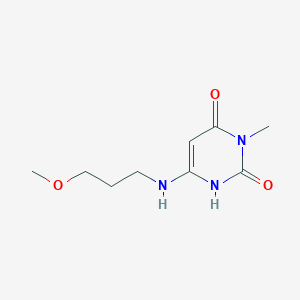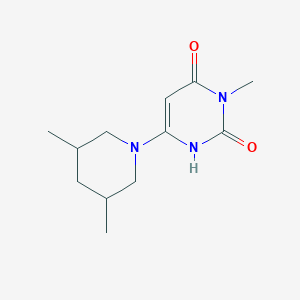
6-(Dibutylamino)piridazin-3-ol
Descripción general
Descripción
Synthesis Analysis
Pyridazine synthesis involves a variety of methods. For instance, a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers provides functionalized pyridazines . An unexpected C-C bond cleavage in the absence of metal enables an efficient approach toward 3,6-diarylpyridazines and 6-arylpyridazin-3-ones from simple and commercially available 1,3-dicarbonyl compounds and methyl ketones .Chemical Reactions Analysis
Pyridazine derivatives, including 6-(Dibutylamino)pyridazin-3-ol, can undergo a variety of chemical reactions. For example, a copper-promoted 6-endo-trig cyclization of readily available β,γ-unsaturated hydrazones enables an efficient synthesis of a series of 1,6-dihydropyridazines .Aplicaciones Científicas De Investigación
Aplicaciones Antihipertensivas
Los derivados de “6-(Dibutylamino)piridazin-3-ol” se han estudiado por su potencial en el tratamiento de la hipertensión. La actividad farmacológica en esta área es significativa, con varios sustituyentes en la porción fenil mostrando resultados prometedores en ratas normotensivas .
Propiedades Antiinflamatorias y Analgésicas
Estos compuestos también se han explorado por sus efectos antiinflamatorios y analgésicos. La doble inhibición de las enzimas ciclooxigenasa (COX) y 5-lipooxigenasa (LOX) sugiere un potencial para el tratamiento de la inflamación y el dolor .
Efectos Cardiovasculares
La clase de piridazinonas, a la que pertenece “this compound”, exhibe actividades cardiotónicas. Esto los hace valiosos para la investigación de enfermedades cardiovasculares, ayudando potencialmente en el desarrollo de nuevos agentes terapéuticos .
Actividad Antidiabética
Estudios recientes han indicado que los derivados de piridazinonas pueden tener aplicaciones en tratamientos antidiabéticos. Su papel en el manejo de los niveles de azúcar en la sangre es un área de creciente interés dentro de la química medicinal .
Efectos Anticonvulsivos
Se ha informado que los derivados del compuesto poseen propiedades anticonvulsivas. Esto abre posibilidades para su uso en el tratamiento de la epilepsia y otros trastornos relacionados con las convulsiones .
Potencial Antiasmático y Antialérgico
La investigación ha demostrado que los derivados de piridazinonas pueden ser efectivos en el tratamiento del asma bronquial y las alergias. Esto se debe a su capacidad para modular las respuestas inmunitarias y reducir la inflamación .
Actividad Antimicrobiana
“this compound” ha sido parte de estudios por sus propiedades antimicrobianas, incluidas las actividades antibacterianas y antifúngicas. Esto lo convierte en un candidato para el desarrollo de nuevos antibióticos y medicamentos antifúngicos .
Aplicaciones Agroquímicas
Además de los usos farmacéuticos, estos compuestos se han utilizado en el desarrollo de herbicidas y pesticidas. Su efectividad en el control de plagas y malezas es beneficiosa para la productividad agrícola .
Safety and Hazards
Direcciones Futuras
Pyridazine and pyridazinone derivatives, including 6-(Dibutylamino)pyridazin-3-ol, have shown a wide range of pharmacological activities such as antimicrobial, antidepressant anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities . This suggests that these compounds should be extensively studied for their therapeutic benefits in the future.
Mecanismo De Acción
Target of Action
Pyridazinone derivatives, to which this compound belongs, have been found to exhibit a wide range of pharmacological activities . They have been associated with various biological targets and physiological effects .
Mode of Action
It’s known that certain 6-aryl-3(2h)-pyridazinone derivatives inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that 6-(Dibutylamino)pyridazin-3-ol might interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Pyridazinone derivatives have been associated with a variety of pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Pyridazinone derivatives have been associated with a variety of pharmacological activities, suggesting that they may have diverse molecular and cellular effects .
Análisis Bioquímico
Biochemical Properties
6-(Dibutylamino)pyridazin-3-ol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as phosphodiesterases, which are involved in the regulation of intracellular levels of cyclic nucleotides. The interaction between 6-(Dibutylamino)pyridazin-3-ol and phosphodiesterases can lead to the modulation of signaling pathways that rely on cyclic AMP and cyclic GMP as secondary messengers . Additionally, 6-(Dibutylamino)pyridazin-3-ol may interact with proteins involved in oxidative stress responses, thereby influencing cellular redox states .
Cellular Effects
The effects of 6-(Dibutylamino)pyridazin-3-ol on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving cyclic nucleotides . By modulating the activity of phosphodiesterases, 6-(Dibutylamino)pyridazin-3-ol can alter the levels of cyclic AMP and cyclic GMP, which in turn affects gene expression and cellular metabolism . Furthermore, 6-(Dibutylamino)pyridazin-3-ol has been shown to impact cell proliferation and apoptosis, making it a compound of interest in cancer research .
Molecular Mechanism
The molecular mechanism of action of 6-(Dibutylamino)pyridazin-3-ol involves its binding interactions with specific biomolecules. This compound acts as an inhibitor of phosphodiesterases, leading to increased levels of cyclic nucleotides within cells . The inhibition of phosphodiesterases by 6-(Dibutylamino)pyridazin-3-ol results in the activation of protein kinase A (PKA) and protein kinase G (PKG), which are key regulators of various cellular processes . Additionally, 6-(Dibutylamino)pyridazin-3-ol may influence gene expression by modulating transcription factors that are responsive to cyclic nucleotide levels .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(Dibutylamino)pyridazin-3-ol have been studied over time to understand its stability, degradation, and long-term impact on cellular function. It has been observed that 6-(Dibutylamino)pyridazin-3-ol is relatively stable under physiological conditions, but it may undergo degradation in the presence of certain oxidative agents . Long-term studies have shown that continuous exposure to 6-(Dibutylamino)pyridazin-3-ol can lead to sustained changes in cellular signaling pathways and gene expression profiles .
Dosage Effects in Animal Models
The effects of 6-(Dibutylamino)pyridazin-3-ol vary with different dosages in animal models. At lower doses, this compound has been shown to enhance cellular signaling and improve physiological functions . At higher doses, 6-(Dibutylamino)pyridazin-3-ol may exhibit toxic effects, including oxidative stress and cellular apoptosis . Threshold effects have been observed, indicating that there is a narrow therapeutic window for the safe and effective use of 6-(Dibutylamino)pyridazin-3-ol in animal models .
Metabolic Pathways
6-(Dibutylamino)pyridazin-3-ol is involved in several metabolic pathways, primarily those related to cyclic nucleotide metabolism . This compound interacts with enzymes such as phosphodiesterases, which play a crucial role in the breakdown of cyclic AMP and cyclic GMP . By inhibiting these enzymes, 6-(Dibutylamino)pyridazin-3-ol can alter metabolic flux and influence the levels of key metabolites within cells . Additionally, this compound may interact with cofactors involved in redox reactions, further impacting cellular metabolism .
Transport and Distribution
The transport and distribution of 6-(Dibutylamino)pyridazin-3-ol within cells and tissues are mediated by specific transporters and binding proteins . This compound is known to be taken up by cells through active transport mechanisms and is distributed to various cellular compartments . The localization of 6-(Dibutylamino)pyridazin-3-ol within cells can influence its activity and function, as it may accumulate in regions where its target enzymes and proteins are concentrated .
Subcellular Localization
The subcellular localization of 6-(Dibutylamino)pyridazin-3-ol is critical for its activity and function. This compound has been found to localize primarily in the cytoplasm, where it interacts with phosphodiesterases and other target proteins . Additionally, 6-(Dibutylamino)pyridazin-3-ol may undergo post-translational modifications that direct it to specific cellular compartments, such as the nucleus or mitochondria . These modifications can influence the compound’s ability to modulate cellular processes and exert its biochemical effects .
Propiedades
IUPAC Name |
3-(dibutylamino)-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O/c1-3-5-9-15(10-6-4-2)11-7-8-12(16)14-13-11/h7-8H,3-6,9-10H2,1-2H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUXDLAKGPNTPFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C1=NNC(=O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


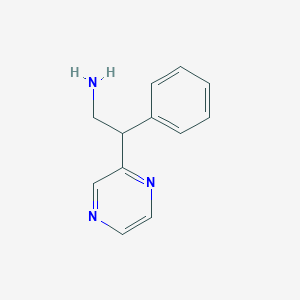

![1-(1-methoxypropan-2-yl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1480234.png)
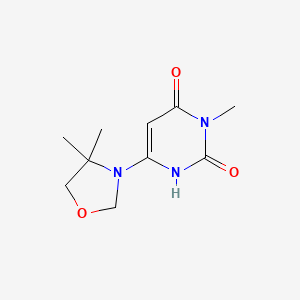
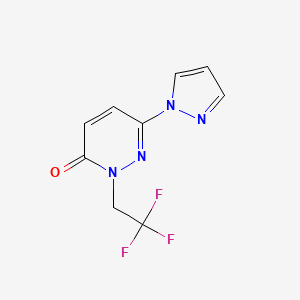
![4-(2-oxo-4-thioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)isoxazolidin-3-one](/img/structure/B1480240.png)
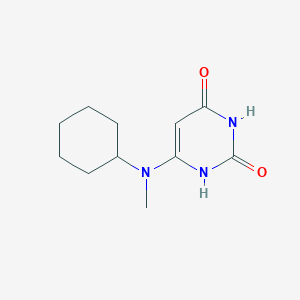
![1-(prop-2-yn-1-yl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1480246.png)

